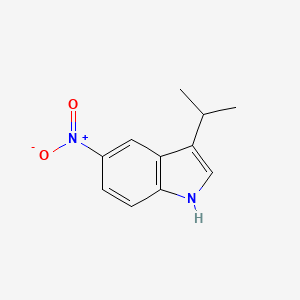
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate is a synthetic corticosteroid derivative. It is structurally related to fluocinolone acetonide, a well-known corticosteroid used in various dermatological treatments. This compound is characterized by its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 20-Dihydro Fluocinolone Acetonide 21-oate typically involves multiple steps, starting from fluocinolone acetonide. The process includes esterification and reduction reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes and gene expression.
Medicine: It is used in preclinical studies to evaluate its potential therapeutic effects and safety profile.
Industry: The compound is utilized in the development of new pharmaceuticals and in quality control processes.
作用机制
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.
相似化合物的比较
Similar Compounds
Fluocinolone Acetonide: A closely related corticosteroid with similar anti-inflammatory properties.
Triamcinolone Acetonide: Another corticosteroid used in dermatology with comparable effects.
Betamethasone: A potent corticosteroid with a broader range of applications.
Uniqueness
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate is unique due to its specific structural modifications, which enhance its stability and potency. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C25H32F2O7 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
methyl 2-[(1S,2S,4R,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C25H32F2O7/c1-21(2)33-18-10-13-14-9-16(26)15-8-12(28)6-7-22(15,3)24(14,27)17(29)11-23(13,4)25(18,34-21)19(30)20(31)32-5/h6-8,13-14,16-19,29-30H,9-11H2,1-5H3/t13-,14-,16-,17-,18+,19?,22-,23-,24-,25-/m0/s1 |
InChI 键 |
GTQSLAZRPKDADO-WIMXJYDOSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(C(=O)OC)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
规范 SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(C(=O)OC)O)C)O)F)C)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


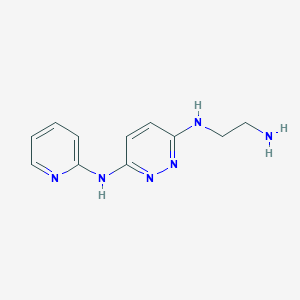
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
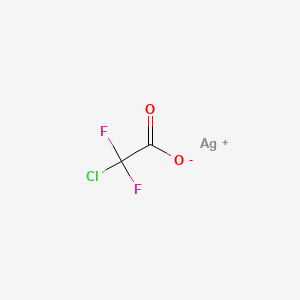
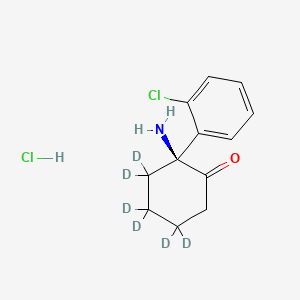
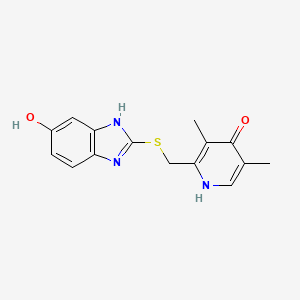
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
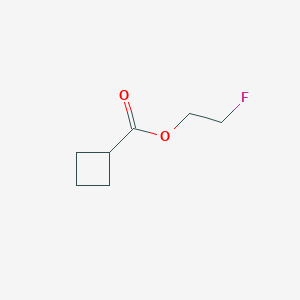
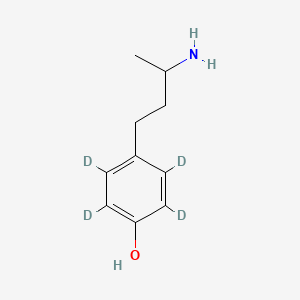
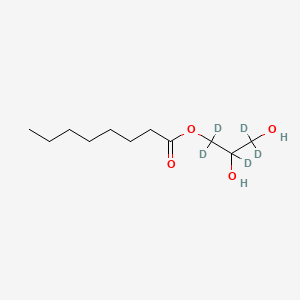
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
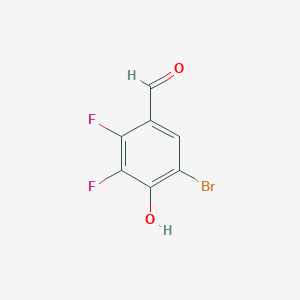

![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
